5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine
CAS No.: 2320195-68-2
Cat. No.: VC7549884
Molecular Formula: C9H12FN3O
Molecular Weight: 197.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320195-68-2 |
|---|---|
| Molecular Formula | C9H12FN3O |
| Molecular Weight | 197.213 |
| IUPAC Name | 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H12FN3O/c10-8-5-11-6-12-9(8)13-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,11,12,13) |
| Standard InChI Key | XKCOQJIJMZGHOG-UHFFFAOYSA-N |
| SMILES | C1COCCC1NC2=NC=NC=C2F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine is C₉H₁₂FN₃O, with a molecular weight of 197.21 g/mol. Its IUPAC name reflects the substitution pattern: 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine. The structure consists of a pyrimidine ring with:
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A fluorine atom at position 5.
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An amino group at position 4, bonded to an oxan-4-yl moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂FN₃O |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine |
| SMILES | C1C(OCC1)NC2=C(N=CN=C2)F |
| InChI | InChI=1S/C9H12FN3O/c10-8-5-13-6-12-7(8)11-9-3-1-14-2-4-9/h5-6,9H,1-4H2,(H,11,12,13) |
The oxan-4-yl group introduces stereoelectronic effects that influence the compound’s solubility and reactivity.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine typically involves sequential functionalization of the pyrimidine ring. A common approach includes:
Step 1: Formation of the Pyrimidine Core
4-Aminopyrimidine derivatives are synthesized via cyclocondensation reactions. For example, reacting ethyl fluoroacetate with guanidine carbonate under basic conditions yields 5-fluoropyrimidin-4-amine.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine formation | Ethyl fluoroacetate, guanidine, NaOH, ethanol, reflux | 65–70 |
| Oxan-4-yl substitution | Oxan-4-yl bromide, K₂CO₃, DMF, 80°C | 50–55 |
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through:
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Catalytic Enhancements: Palladium catalysts for C–N coupling .
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Solvent Systems: Polar aprotic solvents like DMF or acetonitrile.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Physical Properties
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Appearance: White to off-white crystalline solid.
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Melting Point: Estimated 148–152°C (extrapolated from analogues).
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Solubility:
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Water: Slightly soluble (0.5–1.2 mg/mL).
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Organic Solvents: Highly soluble in DMF, DMSO, and dichloromethane.
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Chemical Stability
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pH Stability: Stable at pH 4–9; degrades under strongly acidic or basic conditions.
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Thermal Stability: Decomposes above 250°C.
Chemical Reactivity and Derivatives
Key Reactions
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Nitration: Introduces nitro groups at position 6 using HNO₃/H₂SO₄ .
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Alkylation: Reacts with alkyl halides to form N-alkyl derivatives.
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Oxidation: Forms N-oxide derivatives with hydrogen peroxide.
Table 3: Reaction Products and Conditions
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro-5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine |
Scientific Research Applications
Medicinal Chemistry
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Kinase Inhibition: Analogous pyrimidine derivatives exhibit inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) .
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Antimicrobial Activity: Fluorine-substituted pyrimidines show efficacy against Gram-positive bacteria.
Materials Science
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Coordination Polymers: The oxan-4-yl group facilitates metal-ligand bonding, enabling use in porous materials.
Mechanism of Action
In biological systems, the compound likely interacts with ATP-binding pockets of kinases, as seen in structurally related quinazoline derivatives . The fluorine atom enhances binding affinity through electronegative effects, while the oxan-4-yl group modulates solubility and bioavailability.
Comparative Analysis with Analogues
vs. 5-Methyl-N-(oxan-4-yl)pyrimidin-2-amine
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Structural Difference: Methyl vs. fluorine substitution alters electronic properties.
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Bioactivity: Fluorine enhances metabolic stability and target binding.
vs. N-(4-Chlorophenyl) Derivatives
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Solubility: The absence of a chlorophenyl group improves aqueous solubility.
Future Directions
Drug Discovery
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Optimization: Structure-activity relationship (SAR) studies to enhance kinase selectivity.
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Pro-drug Development: Ester derivatives for improved pharmacokinetics.
Advanced Materials
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Metal-Organic Frameworks (MOFs): Leverage nitrogen sites for gas storage applications.
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